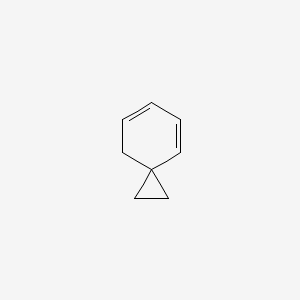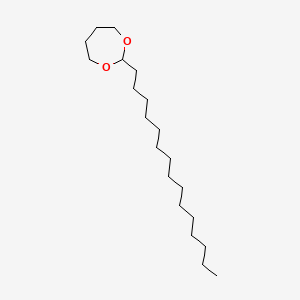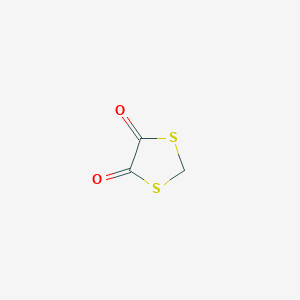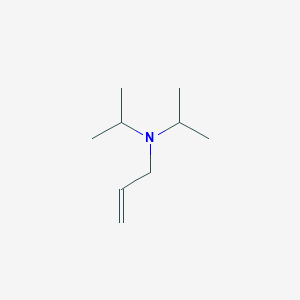
2-Propen-1-amine, N,N-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-amine, N,N-bis(1-methylethyl)-, also known by its CAS number 44898-60-4, is an organic compound with the molecular formula C9H19N . This compound belongs to the class of amines, specifically tertiary amines, due to the presence of three alkyl groups attached to the nitrogen atom . It is characterized by its unique structure, which includes a propenyl group and two isopropyl groups attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N,N-bis(1-methylethyl)- typically involves the alkylation of a primary amine with appropriate alkyl halides. One common method is the reaction of allylamine with isopropyl halides under basic conditions to form the desired tertiary amine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Propen-1-amine, N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce simpler amines .
科学的研究の応用
2-Propen-1-amine, N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Propen-1-amine, N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .
類似化合物との比較
Similar Compounds
N,N-Diisopropylethylamine: Similar in structure but with an ethyl group instead of a propenyl group.
Diallylamine: Contains two allyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen .
Uniqueness
2-Propen-1-amine, N,N-bis(1-methylethyl)- is unique due to its specific combination of a propenyl group and two isopropyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
特性
CAS番号 |
44898-60-4 |
|---|---|
分子式 |
C9H19N |
分子量 |
141.25 g/mol |
IUPAC名 |
N-propan-2-yl-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C9H19N/c1-6-7-10(8(2)3)9(4)5/h6,8-9H,1,7H2,2-5H3 |
InChIキー |
WRLBVBBEFRWHHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC=C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


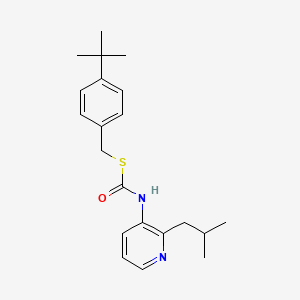
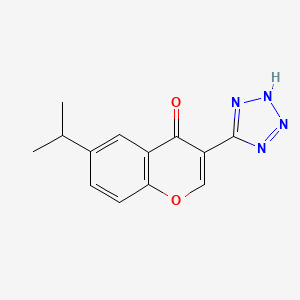

![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
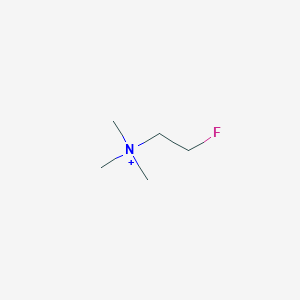
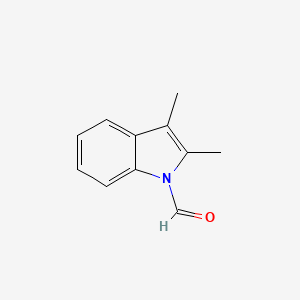
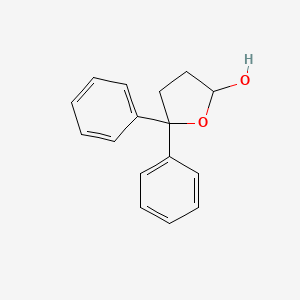
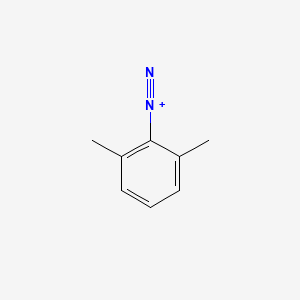
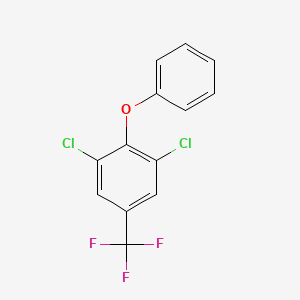
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)

